Memantine-d6 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

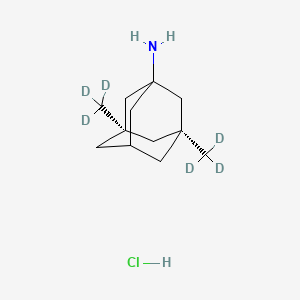

Memantine-d6 Hydrochloride is a deuterated form of Memantine Hydrochloride, where six hydrogen atoms are replaced by deuterium. Memantine Hydrochloride is an N-methyl-D-aspartate receptor antagonist used primarily in the treatment of Alzheimer’s disease. The deuterated version, this compound, is often used in scientific research as an internal standard for the quantification of Memantine by gas chromatography or liquid chromatography-mass spectrometry .

Mecanismo De Acción

Target of Action

Memantine-d6 Hydrochloride primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors are a type of glutamate receptors, located ubiquitously throughout the brain . They play a crucial role in controlling the flow of electrical signals in the brain, which is essential for memory and learning .

Mode of Action

This compound is an uncompetitive antagonist of the NMDA receptors . It works by binding to the NMDA receptor with a higher affinity than Mg2+ ions . This binding blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic system . By inhibiting the NMDA receptor, this compound targets this system and inhibits excessive glutamatergic activity . This action helps to maintain an optimal level of NMDA, which is crucial for learning and memory .

Pharmacokinetics

After an oral dose, this compound is well absorbed . Its peak drug concentrations are attained in about 3-7 hours . The pharmacokinetics of this compound is proportional in a wide dose range and the apparent elimination half-life (T½) is approximately 60–70 hours . This compound is mainly excreted from the kidney, and hardly metabolized in the liver .

Result of Action

The inhibition of calcium influx into cells, normally caused by chronic NMDA receptor activation by glutamate, leads to the improvement of Alzheimer’s dementia symptoms . This is demonstrated by increased cognition and other beneficial central nervous system effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy. It’s also important to note that this compound can be taken without regard to food, as there is no effect of food on its absorption

Análisis Bioquímico

Biochemical Properties

Memantine-d6 Hydrochloride interacts with NMDA receptors, acting as a non-competitive antagonist . It blocks NMDA-induced currents in rat retinal ganglion cells by 90% when used at a concentration of 12 µM .

Cellular Effects

This compound influences cell function by blocking NMDA receptors, which play a key role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to NMDA receptors and blocking their activity . This can lead to changes in gene expression and enzyme activity.

Metabolic Pathways

This compound is involved in the NMDA receptor signaling pathway

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Memantine Hydrochloride typically starts from 1,3-dimethyl-adamantane. A simplified two-step procedure involves:

Formylation: 1,3-dimethyl-adamantane is reacted with formamide and nitric acid to produce 1-formamido-3,5-dimethyl-adamantane.

Hydrolysis: The formamido compound is then hydrolyzed with aqueous hydrochloric acid to yield Memantine Hydrochloride.

Industrial Production Methods: Industrial production methods for Memantine Hydrochloride involve similar steps but are optimized for higher yields and scalability. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Memantine-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.

Reduction: Reduction reactions are less common due to the stability of the adamantane structure.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted adamantane derivatives .

Aplicaciones Científicas De Investigación

Memantine-d6 Hydrochloride is widely used in scientific research, including:

Chemistry: As an internal standard in analytical chemistry for the quantification of Memantine.

Biology: Studying the pharmacokinetics and metabolism of Memantine.

Medicine: Researching the effects of Memantine in treating neurodegenerative diseases.

Industry: Used in the development and quality control of pharmaceutical formulations containing Memantine

Comparación Con Compuestos Similares

Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.

Rimantadine: Similar to Amantadine, used as an antiviral agent.

Tromantadine: An antiviral agent with a similar structure.

Adapalene: Used in the treatment of acne vulgaris.

Saxagliptin and Vildagliptin: Used as antidiabetic agents

Uniqueness: Memantine-d6 Hydrochloride is unique due to its deuterated form, which provides advantages in analytical applications, such as improved stability and reduced metabolic degradation. This makes it particularly valuable in pharmacokinetic studies and as an internal standard in mass spectrometry .

Actividad Biológica

Memantine-d6 Hydrochloride is a deuterated derivative of Memantine, a well-established N-Methyl-D-Aspartate (NMDA) receptor antagonist. This compound is primarily utilized in research to study the pharmacological properties of Memantine while minimizing interference from natural isotopes in biological systems. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₂₂ClN

- CAS Number : 1189713-18-5

- Type : NMDA receptor antagonist

This compound functions by blocking NMDA receptors, which are critical for synaptic plasticity and memory function. By inhibiting excessive glutamate activity, it helps protect neurons from excitotoxicity, a process that can lead to neurodegenerative diseases such as Alzheimer's disease (AD) .

Biological Activity

Memantine-d6 itself does not exhibit inherent biological activity; rather, it serves as an internal standard in mass spectrometry for quantifying Memantine levels in biological samples. However, its role as a deuterated compound allows for more precise studies regarding the pharmacokinetics and interactions of Memantine without interference from naturally occurring isotopes .

In Vitro Studies

Research indicates that Memantine-d6 can effectively inhibit NMDA-induced currents in neuronal cells. For instance, at a concentration of 12 µM, it blocked NMDA-induced currents by 90% in rat retinal ganglion cells . This inhibition is crucial for understanding how Memantine protects against excitotoxic neuronal death.

In Vivo Studies

In animal models, memantine has been shown to restore protein phosphatase 2A (PP2A) activity and decrease levels of amyloid-beta (Aβ) in the hippocampus and cerebral cortex. These effects are significant because Aβ accumulation is a hallmark of Alzheimer's pathology . Specifically, administration of memantine (2 mg/kg) has been linked to improvements in spatial learning and memory deficits in models of AD .

Research Findings and Case Studies

Numerous studies have evaluated the efficacy and safety of memantine in various neurodegenerative conditions:

- Wernicke-Korsakoff Syndrome : A small study involving 16 patients demonstrated statistically significant improvements in cognitive measures after memantine treatment .

- Alzheimer's Disease : In a placebo-controlled trial with 166 participants, administering memantine at a dose of 10 mg/day for 12 weeks resulted in significant global and functional improvements, although no behavioral changes were noted .

- Pharmacokinetics : A study on the pharmacokinetics of memantine reported that it reaches maximum concentration within 3-8 hours post-administration, with an elimination half-life of approximately 60-70 hours . The drug is primarily excreted through the kidneys with minimal hepatic metabolism.

Comparative Analysis

The following table summarizes the properties and mechanisms of various NMDA receptor antagonists compared to Memantine-d6:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Memantine | NMDA receptor antagonist | Blocks NMDA receptor activity | Non-deuterated form |

| Dextromethorphan | Opioid derivative | NMDA antagonist; sigma receptor agonist | Analgesic properties |

| Ketamine | NMDA receptor antagonist | Rapid antidepressant effects; blocks NMDA receptors | Used clinically for depression |

| Amantadine | Antiviral agent | NMDA receptor antagonist; increases dopamine release | Primarily antiviral activity |

| Memantine-d6 | Deuterated form | Blocks NMDA receptor activity | Allows for precise pharmacokinetic studies |

Propiedades

IUPAC Name |

(3R,5S)-3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/t9?,10-,11+,12?;/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDHMLJTFXJGPI-XJAKYWJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@]12CC3C[C@](C1)(CC(C3)(C2)N)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.